molecular formula C23H22FN3O B2663617 [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone CAS No. 866135-80-0

[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone

Cat. No. B2663617
CAS RN: 866135-80-0
M. Wt: 375.447
InChI Key: OPRHFMIJAVJXCA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridinyl group, a fluorophenyl group, a methylpiperazino group, and a phenyl group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Unfortunately, specific information on the properties of this compound, such as its melting point, boiling point, and density, is not available from the sources I consulted .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Advanced synthesis techniques have been developed for related compounds, showcasing the importance of novel synthesis methods in creating derivatives with potential therapeutic applications. For example, a dipolar cycloaddition reaction was employed to synthesize P2X7 antagonists, highlighting innovative approaches to accessing compounds with challenging chiral centers (Chrovian et al., 2018).
  • Crystal Structure and DFT Study : Detailed structural analysis through X-ray diffraction and density functional theory (DFT) provides critical insights into the molecular configuration of methanone derivatives. Such studies are essential for understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).

properties

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c1-26-12-14-27(15-13-26)21-9-4-18(5-10-21)23(28)19-6-11-22(25-16-19)17-2-7-20(24)8-3-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRHFMIJAVJXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone

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